Longiberine

Description

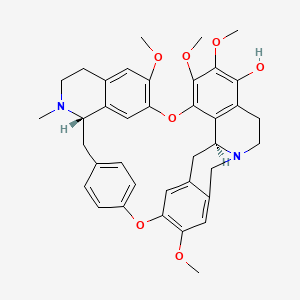

Longiberine is a dimeric protoberberine-benzyl tetrahydroisoquinoline alkaloid first isolated from Thalictrum longistylum . Its structure comprises two monomeric units: a protoberberine moiety (characterized by a tetracyclic isoquinoline skeleton) and a benzyl tetrahydroisoquinoline unit linked via a C8–C1′ bond . Initial studies in 1999 highlighted its unique dimeric configuration, distinguishing it from simpler monomeric protoberberine alkaloids like berberine . Subsequent research in 2005 and 2006 identified derivatives such as O-methylthis compound, where a methoxy group substitutes a hydroxyl group at the C13 position, altering its solubility and bioactivity . This compound’s biosynthesis involves oxidative coupling of protoberberine and benzyltetrahydroisoquinoline precursors, a pathway elucidated through LC-NMR and LC-MS analyses in plant callus cultures .

Properties

Molecular Formula |

C38H40N2O7 |

|---|---|

Molecular Weight |

636.7 g/mol |

IUPAC Name |

(1S,14S)-9,20,21,25-tetramethoxy-30-methyl-7,23-dioxa-15,30-diazaoctacyclo[22.6.2.23,6.18,12.111,15.114,18.027,31.022,33]heptatriaconta-3(37),4,6(36),8,10,12(35),18(33),19,21,24,26,31-dodecaen-19-ol |

InChI |

InChI=1S/C38H40N2O7/c1-39-12-10-22-16-30(42-2)33-19-27(22)28(39)14-21-6-8-25(9-7-21)46-32-17-23-15-29-34-26(11-13-40(29)20-24(23)18-31(32)43-3)35(41)37(44-4)38(45-5)36(34)47-33/h6-9,16-19,28-29,41H,10-15,20H2,1-5H3/t28-,29-/m0/s1 |

InChI Key |

MWGNKNYAZMCDHD-VMPREFPWSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=C6CN7CCC8=C([C@@H]7CC6=C5)C(=C(C(=C8O)OC)OC)O3)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=C6CN7CCC8=C(C7CC6=C5)C(=C(C(=C8O)OC)OC)O3)OC)OC |

Synonyms |

longiberine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Linkage positions (e.g., C8–C1′ in this compound vs. C8–N′ in Thalibealine) significantly influence molecular rigidity and receptor binding .

- Methoxy groups enhance lipophilicity, as seen in O-methylthis compound’s increased bioavailability compared to this compound .

Pharmacological Activities

Dimeric alkaloids exhibit enhanced bioactivity over monomers due to dual binding sites. Comparative studies reveal:

Mechanistic Insights :

- This compound’s protoberberine unit intercalates DNA, while the benzylisoquinoline moiety inhibits topoisomerase I, synergizing anticancer effects .

- Thalibealine’s aporphine unit confers stronger DNA damage via ROS generation, explaining its lower IC50 .

Analytical Characterization

Differentiation of these compounds requires complementary techniques:

- LC-MS : Distinguishes molecular weights (e.g., this compound: m/z 653.2 [M+H]⁺ vs. Thalibealine: m/z 635.1 [M+H]⁺) .

- NMR: C8–C1′ linkage in this compound shows distinct NOESY correlations (H8–H1′) absent in C14–C1′ linked analogs .

- Circular Dichroism (CD) : Configurational differences (e.g., R/S stereochemistry at C1) affect Cotton effects at 280 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.